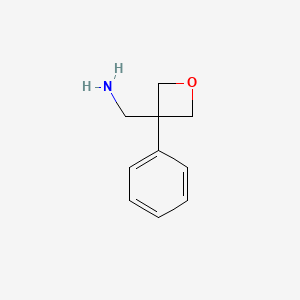

(3-Phenyloxetan-3-yl)methanamine

描述

(3-Phenyloxetan-3-yl)methanamine is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by a phenyl group attached to an oxetane ring, which is further connected to a methanamine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyloxetan-3-yl)methanamine can be achieved through several methods. One common approach involves the amination of (3-phenyloxetan-3-yl)methanol using ammonia in the presence of a catalyst such as ruthenium . This method provides high yields and is suitable for large-scale production.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the reaction. The product is then purified through various techniques such as distillation or crystallization to obtain the desired compound in its pure form .

化学反应分析

Types of Reactions

(3-Phenyloxetan-3-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxetane compounds .

科学研究应用

(3-Phenyloxetan-3-yl)methanamine has several applications in scientific research:

作用机制

The mechanism of action of (3-Phenyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or material science .

相似化合物的比较

Similar Compounds

(3-Phenyloxetan-3-yl)methanol: A precursor in the synthesis of (3-Phenyloxetan-3-yl)methanamine.

3-Aminomethyl-3-phenyloxetane:

Uniqueness

This compound is unique due to its specific combination of a phenyl group, oxetane ring, and methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

生物活性

(3-Phenyloxetan-3-yl)methanamine is a compound featuring an oxetane ring and a phenylmethanamine moiety, which has garnered interest in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound consists of:

- Oxetane Ring : A four-membered cyclic ether known for its strain and reactivity.

- Phenyl Group : Contributes to stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's amine group can form hydrogen bonds and ionic interactions, modulating the activity of various proteins involved in cellular processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Kinase Inhibition : Studies suggest that derivatives of the oxetane group can act as inhibitors for various kinases, which are critical in signaling pathways related to cancer and other diseases .

- PDE5 Inhibition : Similar compounds have demonstrated significant inhibition against phosphodiesterase type five (PDE5), with IC values indicating potential therapeutic effects in treating erectile dysfunction .

- Anticancer Potential : Some studies have explored the role of this compound as a scaffold for developing novel anticancer agents by targeting specific methyltransferases involved in tumor progression .

Study 1: Kinase Inhibition

A study published in 2020 examined new oxetane derivatives, including this compound, for their potential as kinase inhibitors. The results showed promising activity against specific kinases, suggesting further exploration for therapeutic applications in oncology .

Study 2: PDE5 Inhibition

In another investigation, trans-phenyloxetan-3-ol derivatives were evaluated for their PDE5 inhibitory activity. The results indicated effective inhibition at low concentrations, highlighting the potential of related compounds for treating erectile dysfunction .

Chemical Reactions and Applications

This compound can undergo several chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms various oxidation products. |

| Reduction | Yields different reduced forms under specific conditions. |

| Substitution | Participates in reactions where the amine group is replaced by other functional groups. |

These reactions facilitate its use as a building block in organic synthesis, particularly in pharmaceutical development and material science .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Phenyloxetan-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves nucleophilic substitution or reductive amination using oxetane precursors. For example, reacting 3-phenyloxetane-3-carbaldehyde with ammonia under hydrogenation conditions (e.g., H₂/Pd-C) can yield the target compound. Optimization includes varying temperature (40–80°C), solvent polarity (e.g., THF vs. MeOH), and catalyst loading to improve yields (≥70%) .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for oxetane CH₂ groups) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for the oxetane ring (δ 4.5–5.0 ppm) and methanamine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~190.12 for C₁₀H₁₃NO) .

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?

- Approach :

- Dose-Response Studies : Compare IC₅₀ values in cell lines (e.g., U87 MG glioma vs. HEK293) to identify cell-type specificity .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Data Normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) using internal controls .

Q. What strategies are employed to elucidate the mechanism of action of this compound in neurological or anticancer studies?

- Methods :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or neuroinflammation) .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to predict binding affinities .

Q. How can the solubility and bioavailability of this compound be improved for in vivo applications?

- Solutions :

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (tested via shake-flask method) .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to improve membrane permeability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability in pharmacokinetic studies (e.g., rat models) .

Q. Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound derivatives?

- Tools :

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values .

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups for significance (p < 0.05) .

Q. How should researchers address batch-to-batch variability in synthesizing this compound?

- Mitigation Strategies :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

- Strict QC Protocols : Enforce acceptance criteria (e.g., ≥95% purity by HPLC) for intermediates and final products .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation risks (evidenced by low vapor pressure) .

- Waste Disposal : Segregate halogenated waste and consult biohazard disposal services for amine-containing byproducts .

属性

IUPAC Name |

(3-phenyloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXQZRCYHWTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669307 | |

| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497239-45-9 | |

| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。